Secobarbital-d5

Descripción

Evolution and Principles of Stable Isotope Labeling in Pharmaceutical and Forensic Chemistry

The use of stable isotope labeling has significantly evolved, becoming an indispensable tool in both pharmaceutical and forensic chemistry. adesisinc.comacs.org In pharmaceutical research, this technique is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. musechem.comacs.org By labeling a drug with stable isotopes, researchers can track its metabolic fate, identify potential metabolites, and gain insights into the drug's efficacy and safety. adesisinc.comnih.gov This detailed understanding helps accelerate the drug development process. adesisinc.com

In forensic chemistry, stable isotope-labeled compounds are essential for the accurate quantification of drugs and their metabolites in biological samples. cerilliant.comcaymanchem.com This is particularly important in toxicology, where precise measurements are necessary for legal and clinical purposes. cerilliant.comsigmaaldrich.com The use of isotopically labeled internal standards helps to ensure the reliability and accuracy of analytical methods. scioninstruments.com

Overview of Deuterated Analogs as Internal Standards in Quantitative Mass Spectrometry

Quantitative mass spectrometry (MS) is a powerful analytical technique used to determine the amount of a specific substance in a sample. clearsynth.com To achieve high accuracy and precision, an internal standard (IS) is often used. scioninstruments.com An ideal internal standard is a compound that is chemically similar to the analyte (the substance being measured) but can be distinguished by the mass spectrometer. scioninstruments.com

Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are considered the gold standard for internal standards in MS-based quantification. clearsynth.comaptochem.com Because deuterium has a greater mass than hydrogen, the deuterated standard can be easily differentiated from the non-labeled analyte. clearsynth.com The key advantage of using a deuterated internal standard is that it behaves almost identically to the analyte during sample preparation, chromatography, and ionization. aptochem.com This co-elution and similar behavior help to compensate for variations in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and reliable results. clearsynth.comtexilajournal.com

Positioning of Secobarbital-d5 within Advanced Analytical and Mechanistic Investigations

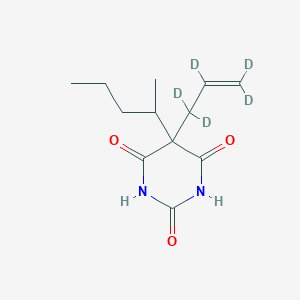

This compound is the deuterated analog of secobarbital, a barbiturate (B1230296) compound. cerilliant.comcaymanchem.com Specifically, it is secobarbital with five deuterium atoms incorporated into the propenyl group. caymanchem.comcaymanchem.com This isotopic labeling makes this compound an invaluable tool in advanced analytical and mechanistic studies. cerilliant.comcaymanchem.com

In analytical chemistry, this compound is primarily used as an internal standard for the quantification of secobarbital in biological matrices like blood and urine. cerilliant.comcaymanchem.com Its use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods is well-established in clinical toxicology, forensic analysis, and pain prescription monitoring. cerilliant.comsigmaaldrich.com

Beyond its role as an internal standard, the stable isotope labeling in this compound allows for its use in mechanistic studies. For instance, it can be used to investigate the fragmentation pathways of secobarbital in mass spectrometry. researchgate.netresearchgate.net Research has also explored the differences in analytical performance between deuterated and ¹³C-labeled secobarbital, providing insights into the nuances of using different isotopic internal standards. researchgate.netresearchgate.net These studies contribute to a deeper understanding of the analytical behavior of these compounds and help in the development of more robust and accurate analytical methods. texilajournal.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₃D₅N₂O₃ caymanchem.comcaymanchem.com |

| Molecular Weight | 243.31 g/mol nih.gov |

| CAS Number | 145243-97-6 caymanchem.comlipomed-shop.com |

| Appearance | White to off-white solid lipomed-shop.comcaymanchem.com |

| Purity | ≥98% caymanchem.comcaymanchem.com |

| Storage Temperature | -20°C sigmaaldrich.comcaymanchem.com |

Mass Spectrometry Data of this compound

| Property | Value |

| Formal Name | 5-(1-methylbutyl)-5-(2-propenyl-1,1,2,3,3-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione caymanchem.comcaymanchem.com |

| Synonyms | Meballymal-d5, (±)-Quinalbarbitone-d5 caymanchem.comglpbio.com |

| Molecular Formula | C₁₂H₁₃D₅N₂O₃ caymanchem.comcaymanchem.com |

| Formula Weight | 243.3 caymanchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i2D2,5D,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPKPCNLIDLUMF-HHEIPOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345209 | |

| Record name | Secobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145243-97-6, 130221-73-7 | |

| Record name | Secobarbital, (2-propenyl-1,1,2,3,3-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145243976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Secobarbital-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 145243-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECOBARBITAL, (2-PROPENYL-1,1,2,3,3-D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUM3HFV4F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Isotopic Incorporation Methodologies for Secobarbital D5

Historical Context and Evolution of Deuterium (B1214612) Labeling Techniques for Barbiturate (B1230296) Synthesis

The synthesis of barbiturates dates back to the late 19th and early 20th centuries, with the initial synthesis of barbituric acid by Adolf von Baeyer in 1864. scielo.org.mx The general method for preparing 5,5-disubstituted barbituric acids involves the condensation of a substituted malonic ester with urea (B33335). ntu.edu.sg This classical approach has remained a cornerstone of barbiturate synthesis.

The use of deuterium labeling in pharmaceutical research emerged later, with early applications focused on elucidating metabolic pathways and understanding reaction mechanisms. nih.govresearchgate.net The development of analytical techniques like mass spectrometry created a demand for stable isotope-labeled internal standards to improve the accuracy and precision of quantitative assays. acs.org Deuterated compounds, such as Secobarbital-d5, became essential tools in clinical toxicology, forensic analysis, and pharmacokinetic studies. bioscientia.de Early methods for deuterium incorporation often involved simple exchange reactions, such as acid or base-catalyzed H/D exchange of enolizable protons. scielo.org.mx However, for non-exchangeable positions, more complex synthetic strategies were required, leading to the development of methods for introducing deuterium via deuterated reagents. scielo.org.mx

Detailed Synthetic Pathways for the Introduction of Deuterium into Secobarbital

The synthesis of this compound, chemically named 5-(1-methylbutyl)-5-(2-propenyl-1,1,2,3,3-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, involves the introduction of five deuterium atoms onto the allyl group. The general synthetic strategy follows the classical barbiturate synthesis, with the key step being the incorporation of the deuterated allyl moiety.

A plausible synthetic pathway for this compound is outlined below:

Regiospecific Deuteration Strategies and Considerations

The regiospecific deuteration of the allyl group is the most critical aspect of the synthesis of this compound. The five deuterium atoms are located on the three carbons of the prop-2-en-1-yl group. This requires a precursor that is fully deuterated at these positions.

One common strategy for achieving this is through the synthesis of deuterated allyl bromide (bromo(D5)prop-1-ene). This can be accomplished through various methods, including the deuteration of propyne (B1212725) followed by bromination. The specific placement of deuterium atoms is crucial for the final product's utility as an internal standard, ensuring a distinct mass shift from the unlabeled analyte. cdnsciencepub.com

Precursor Selection and Reaction Conditions for Isotopic Enrichment

The synthesis of this compound would likely start from a disubstituted malonic ester. One of the substituents is the 1-methylbutyl group, and the other is the deuterated allyl group.

The key precursors for this synthesis are:

Diethyl (1-methylbutyl)malonate: This can be synthesized by the alkylation of diethyl malonate with 2-bromopentane (B28208).

Allyl-d5 bromide (bromo(D5)prop-1-ene): This is the source of the deuterated allyl group. Its synthesis is a critical step for isotopic enrichment.

Urea: This is the reagent for the final ring-closing condensation reaction.

Alkylation of Diethyl Malonate: Diethyl malonate is first alkylated with 2-bromopentane in the presence of a base like sodium ethoxide to form diethyl (1-methylbutyl)malonate.

Second Alkylation with Allyl-d5 Bromide: The resulting diethyl (1-methylbutyl)malonate is then alkylated with allyl-d5 bromide to introduce the deuterated allyl group, yielding diethyl (1-methylbutyl)(2-propenyl-1,1,2,3,3-d5)malonate.

Condensation with Urea: The disubstituted malonic ester is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring. This reaction is typically carried out under reflux conditions.

Acidification and Purification: The reaction mixture is then acidified to precipitate the this compound, which is subsequently purified by recrystallization.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Diethyl malonate, 2-bromopentane | Sodium ethoxide, Ethanol | Diethyl (1-methylbutyl)malonate |

| 2 | Diethyl (1-methylbutyl)malonate, Allyl-d5 bromide | Sodium ethoxide, Ethanol | Diethyl (1-methylbutyl)(2-propenyl-1,1,2,3,3-d5)malonate |

| 3 | Diethyl (1-methylbutyl)(2-propenyl-1,1,2,3,3-d5)malonate, Urea | Sodium ethoxide, Reflux | Sodium salt of this compound |

| 4 | Sodium salt of this compound | Acid (e.g., HCl) | This compound |

Characterization of Isotopic Purity and Enrichment in Synthesized this compound

The characterization of the synthesized this compound is crucial to ensure its identity, purity, and isotopic enrichment, which are critical for its use as an internal standard.

Advanced Spectroscopic Techniques for Deuterium Localization and Quantification (e.g., NMR, High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS): HRMS is a primary tool for confirming the successful incorporation of deuterium and determining the isotopic purity.

Molecular Ion Peak: The molecular weight of unlabeled secobarbital is 238.28 g/mol . drugbank.com The molecular weight of this compound is approximately 243.31 g/mol , reflecting the addition of five deuterium atoms. HRMS can precisely measure this mass difference.

Fragmentation Pattern: The mass spectrum of secobarbital shows characteristic fragment ions. nih.gov For this compound, the fragments containing the allyl group will exhibit a mass shift of +5 Da compared to the unlabeled compound. For instance, a prominent fragment in the mass spectrum of secobarbital corresponds to the loss of the allyl group. In this compound, the corresponding fragment would show the loss of the deuterated allyl group. The mass spectrum of secobarbital shows a base peak at m/z 41, corresponding to the allyl cation. nih.gov In this compound, this peak would be shifted to m/z 46.

| Compound | Molecular Weight ( g/mol ) | Key Fragment Ion (m/z) |

| Secobarbital | 238.28 | 41 (allyl cation) |

| This compound | ~243.31 | 46 (allyl-d5 cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is instrumental in confirming the precise location of the deuterium atoms.

¹H NMR: In the ¹H NMR spectrum of unlabeled secobarbital, the protons of the allyl group (CH₂=CH-CH₂-) typically show characteristic signals in the olefinic and allylic regions. chemicalbook.com In the ¹H NMR spectrum of this compound, these signals would be absent or significantly reduced in intensity, confirming the successful deuteration of the allyl group. The signals corresponding to the 1-methylbutyl group and the N-H protons of the barbiturate ring would remain.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms on the allyl group, providing direct evidence of their presence and location.

¹³C NMR: The ¹³C NMR spectrum of this compound would show changes in the signals for the carbons of the allyl group due to the C-D coupling, further confirming the location of the deuterium atoms.

Evaluation of Isotopic Exchange Potential and Stability

The stability of the deuterium label is a critical parameter for an internal standard. The C-D bonds in this compound, being on an alkyl-like allyl group, are generally stable under typical analytical conditions.

Isotopic Exchange: The potential for H/D exchange under acidic or basic conditions used during sample preparation or analysis needs to be evaluated. The deuterium atoms on the allyl group of this compound are not readily exchangeable as they are not attached to heteroatoms or acidic carbons.

Stability Studies: Stability studies are performed by subjecting a solution of this compound to various conditions (e.g., different pH values, temperatures, and storage times) and then analyzing the sample by mass spectrometry to check for any loss of deuterium. The stability of the C-D bond is generally greater than the C-H bond, which can also influence the metabolic stability of the molecule, a phenomenon known as the kinetic isotope effect. scielo.org.mx However, for its role as an internal standard, the key is its stability during the analytical procedure.

Production Scalability and Research-Grade Synthesis of this compound

The synthesis of this compound is primarily geared towards producing high-purity, research-grade material for use as an analytical standard. caymanchem.com Its main application is as an internal standard for isotope dilution methods in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analyses. cerilliant.comfishersci.comfishersci.com This is essential for clinical toxicology, forensic analysis, and urine drug testing. cerilliant.com

For research applications, this compound is manufactured as a Certified Reference Material (CRM). cerilliant.comcaymanchem.comlipomed-shop.com This designation ensures that the material has been produced and tested to meet high standards of purity and concentration, often conforming to ISO/IEC 17025 and ISO 17034 international standards. caymanchem.com As a CRM, it is typically supplied as a neat solid or in a precisely concentrated solution, such as 100 µg/mL or 1.0 mg/mL in methanol (B129727), packaged in ampules. fishersci.com The rigorous quality control for a CRM guarantees its suitability for calibrating analytical instruments and validating quantitative methods.

While the demand for this compound is not on the scale of active pharmaceutical ingredients (APIs) for therapeutic use, the synthetic route is scalable. umb.edu The scalability depends on the availability of the deuterated starting materials, particularly the deuterated allyl source. Companies specializing in deuterated compounds and custom synthesis can produce this compound in quantities ranging from milligrams to larger batches, depending on research or commercial needs. caymanchem.comzeochem.com The process would involve adapting the laboratory-scale synthesis to larger reaction vessels while maintaining strict control over reaction conditions to ensure consistent isotopic enrichment and chemical purity. The availability of bulk material for qualified institutions indicates that production can be scaled beyond the small quantities typically required for individual laboratory use. caymanchem.com

Table 2: Characteristics of Research-Grade this compound

| Characteristic | Description | Reference |

|---|---|---|

| Grade | Certified Reference Material (CRM) | cerilliant.comcaymanchem.comlipomed-shop.com |

| Primary Use | Internal standard for quantitative analysis (GC-MS, LC-MS) | caymanchem.com |

| Common Formulations | Neat solid; Solution in methanol (e.g., 100 µg/mL, 1.0 mg/mL) | caymanchem.comfishersci.com |

| Purity Specification | Typically ≥98% | caymanchem.com |

| Availability | Standard solutions and bulk/custom synthesis from specialized suppliers | caymanchem.comzeochem.com |

Fundamental Role of Secobarbital D5 As a Stable Isotope Labeled Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) and its Application to Secobarbital Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements of the amount of a substance in a sample. ontosight.aiontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte—the "spike"—to the sample before any processing or analysis. ontosight.aiosti.gov In this context, Secobarbital-d5 serves as the spike for the quantification of native (unlabeled) secobarbital.

Once the this compound is added and thoroughly mixed, it equilibrates with the secobarbital present in the sample. epa.gov The sample then undergoes preparation and is introduced into a mass spectrometer. The instrument separates and measures the ion signals of both the native secobarbital and the isotopically labeled this compound based on their mass-to-charge (m/z) ratio. ontosight.ai Because the spike and the native analyte are chemically identical, they behave the same way during sample preparation and analysis. ontosight.ai Therefore, the ratio of their measured signals is directly proportional to the ratio of their amounts. By knowing the exact amount of this compound added, the concentration of the native secobarbital in the original sample can be calculated with high precision, as the method is not dependent on achieving quantitative recovery of the analyte. osti.gov

This technique is widely used in forensic toxicology and clinical chemistry for the precise measurement of barbiturates in samples such as urine, plasma, and whole blood. caymanchem.comsciex.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound Data sourced from available chemical information. caymanchem.comcaymanchem.com

| Property | Value |

| Formal Name | 5-(1-methylbutyl)-5-(2-propenyl-1,1,2,3,3-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione |

| CAS Number | 145243-97-6 |

| Molecular Formula | C₁₂H₁₃D₅N₂O₃ |

| Formula Weight | 243.3 |

Theoretical Basis for the Use of this compound in Compensating for Matrix Effects

Matrix effects are a significant challenge in quantitative analysis, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com These effects arise from co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in blood or urine) that interfere with the ionization of the target analyte, leading to inaccurate measurements. tandfonline.com Stable isotope-labeled internal standards like this compound are the preferred tool to compensate for these effects. tandfonline.comclearsynth.com

During mass spectrometry analysis, particularly with electrospray ionization (ESI), components of the biological matrix can either suppress or enhance the signal of the analyte. tandfonline.com Ion suppression, a loss in response, or ion enhancement, an increase in response, can dramatically affect the accuracy and precision of a method. tandfonline.com

The key advantage of using this compound is that it is chemically and structurally almost identical to secobarbital. Consequently, it has the same chromatographic properties and is affected by co-eluting matrix components in the same manner as the unlabeled analyte. waters.com If the ionization of secobarbital is suppressed by 30% due to matrix components, the ionization of this compound will also be suppressed by virtually the same amount. This co-behavior ensures that the ratio of the analyte signal to the internal standard signal remains constant and accurate, effectively nullifying the impact of ion suppression or enhancement. monadlabtech.comtandfonline.com Studies evaluating ion suppression for secobarbital analysis have demonstrated the effectiveness of this approach, with the analyte-to-internal standard ratio remaining stable even in the presence of significant matrix interference. calstate.edu

The journey from a raw biological sample to the final analysis involves multiple steps, including extraction, cleanup, and concentration. scioninstruments.com It is nearly impossible to achieve 100% recovery of the analyte through these procedures. osti.gov this compound is added to the sample at the very beginning of the workflow, before any extraction or cleanup steps. scioninstruments.comwaters.com

Because this compound has the same physicochemical properties as secobarbital, it experiences the same degree of loss during each preparation stage. For example, if 20% of the native secobarbital is lost during a solid-phase extraction (SPE) step, 20% of the this compound will also be lost. chromatographyonline.comresearchgate.net As a result, the ratio of their concentrations remains unchanged from the original sample to the final extract that is injected into the instrument. This ability to correct for procedural losses is a core reason why IDMS is considered a primary (or reference) method of measurement. ontosight.aiosti.gov

Table 2: Example Ion Suppression/Enhancement Data for Secobarbital This table is illustrative, based on findings from method validation studies where analyte response is compared in neat solution versus a post-extraction matrix spike. Data derived from concepts in calstate.edulcms.czresearchgate.net.

| Sample Type | Analyte Signal (Secobarbital) | IS Signal (this compound) | Signal Ratio (Analyte/IS) | Matrix Effect (%) |

| Neat Solution | 1,200,000 | 1,250,000 | 0.960 | N/A |

| Post-extraction Spike (Blood) | 850,000 | 885,000 | 0.961 | -29.2% (Suppression) |

| Post-extraction Spike (Urine) | 910,000 | 950,000 | 0.958 | -24.2% (Suppression) |

Ion Suppression and Enhancement Mitigation in Complex Biological Matrices

Criteria for Selection and Validation of Deuterated Analogs as Internal Standards in Method Development

While SIL-ISs are the gold standard, their selection and use require careful validation to ensure reliable performance. clearsynth.comnyc.gov Key criteria include chromatographic behavior and potential isotopic interference.

For an internal standard to perfectly compensate for matrix effects, it must co-elute with the analyte; that is, they must exit the chromatography column and enter the mass spectrometer at the exact same time. waters.com This ensures both compounds are exposed to the same matrix environment at the point of ionization.

However, a phenomenon known as the "deuterium isotope effect" can sometimes occur. The replacement of hydrogen (mass ~1 Da) with deuterium (B1214612) (mass ~2 Da) can lead to subtle changes in the molecule's physicochemical properties, such as lipophilicity. waters.com In reversed-phase liquid chromatography, this can sometimes result in the deuterated standard having a slightly different retention time than the native analyte. If this separation is significant, the two compounds may experience different degrees of ion suppression, compromising the accuracy of the assay. Therefore, a critical step in method validation is to assess the chromatographic resolution between the analyte and its deuterated standard to confirm they co-elute or that any separation is negligible and does not impact quantitation. calstate.edu

While deuterium-labeled standards like this compound are widely used, standards labeled with heavier isotopes such as Carbon-13 (¹³C) are also available and may offer advantages. crimsonpublishers.com Comparative studies have shown that ¹³C-labeled standards often exhibit less of an isotopic effect on chromatographic retention time, leading to better co-elution with the native analyte. researchgate.netnih.gov

Another consideration is "cross-contribution," where the mass spectral signal of the internal standard contributes to the signal being measured for the analyte, and vice versa. researchgate.netnih.gov This can happen due to the natural abundance of isotopes in the unlabeled analyte or impurities in the labeled standard. Studies on barbiturates, including secobarbital and butalbital, have compared the performance of d5- and ¹³C4-labeled internal standards. These studies found that ¹³C4-secobarbital was less problematic and served as a more effective internal standard, showing less cross-contribution compared to d5-secobarbital. researchgate.netnih.gov The choice between a deuterated and a ¹³C-labeled standard can therefore depend on the specific requirements for accuracy, the complexity of the matrix, and the potential for isotopic interference. researchgate.net

Table 3: Comparative Analysis of Internal Standards for Barbiturates Data adapted from mechanistic studies on butalbital and secobarbital systems. researchgate.netnih.gov

| Internal Standard | Analyte System | Key Finding | Reference |

| ²H₅-Secobarbital | Secobarbital | Exhibits concentration dependency where the ion ratio changes with dilution, suggesting isotopic interference or differing behavior. | researchgate.net |

| ¹³C₄-Secobarbital | Secobarbital | Found to be "much less problematic" and a "very effective IS" with minimal cross-contribution compared to the deuterated analog. | researchgate.net |

| ²H₅-Butalbital | Butalbital | Shows significant cross-contribution to the analyte signal and exhibits the same concentration dependency phenomenon as ²H₅-Secobarbital. | nih.gov |

| ¹³C₄-Butalbital | Butalbital | Causes less cross-contribution to the analyte signal compared to the deuterated analog and does not exhibit concentration dependency. | nih.gov |

Advanced Analytical Method Development and Validation Utilizing Secobarbital D5

Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Secobarbital Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for the quantification of drugs in complex biological samples. sciex.com The use of a stable isotope-labeled internal standard like Secobarbital-d5 is essential for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response.

Optimization of Chromatographic Conditions (e.g., Stationary Phases, Mobile Phases, Gradient Programs)

The goal of chromatographic separation is to resolve the analyte of interest from other components in the sample. gcms.cz This is achieved by optimizing various parameters, including the stationary phase, mobile phase, and gradient program.

Stationary Phases: Reversed-phase chromatography is a common technique for the analysis of barbiturates. shimadzu.com C18 columns are frequently used as the stationary phase due to their ability to retain non-polar compounds like secobarbital. calstate.eduoup.comchromatographyonline.com For instance, an Agilent Eclipse Plus C18 column (1.8 μm, 4.6 x 50 mm) has been successfully employed for the separation of secobarbital. calstate.edu Another option is a Raptor EtG/EtS column, which has demonstrated high efficiency in retaining and separating barbiturates from matrix interferences. restek.com The choice of stationary phase can significantly impact the selectivity of the separation. restek.com

Mobile Phases: The mobile phase in reversed-phase chromatography typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. calstate.eduoup.comchromatographyonline.com The composition of the mobile phase can be adjusted to optimize the retention and separation of analytes. For example, a mobile phase consisting of 0.2% acetic acid in water (A) and methanol (B) has been used for secobarbital analysis. calstate.edu In another method, 20 mM ammonium (B1175870) formate (B1220265) at pH 6.4 (A) and methanol (B) were utilized. calstate.edu The pH of the mobile phase can also be adjusted to control the ionization state of the analytes and improve their retention. libretexts.org

Gradient Programs: A gradient elution program involves changing the composition of the mobile phase during the chromatographic run. calstate.edu This technique is particularly useful for analyzing complex mixtures with a wide range of polarities, as it can shorten the analysis time while maintaining good resolution. calstate.edulibretexts.org For secobarbital analysis, a typical gradient might start with a high percentage of the aqueous mobile phase and gradually increase the percentage of the organic solvent. calstate.eduoup.com For example, a gradient could start at 95:5 (A:B), change to 5:95 at 5 minutes, and then return to the initial conditions. calstate.edu

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Agilent Eclipse Plus C18 (1.8 µm, 4.6 x 50 mm) calstate.edu | Raptor EtG/EtS (2.7 µm, 100 mm x 2.1 mm) restek.com |

| Mobile Phase A | 0.2% Acetic Acid in Water calstate.edu | 0.1% Formic Acid in Water restek.com |

| Mobile Phase B | Methanol calstate.edu | Not specified |

| Flow Rate | 0.3 mL/min calstate.edu | Not specified |

| Injection Volume | 10 µL calstate.edu | Not specified |

| Gradient Program | Start at 95:5 (A:B), change to 5:95 at 5 min, return to 95:5 at 6 min calstate.edu | A fast 5-minute analysis was achieved by modifying the mobile phase gradient restek.com |

Mass Spectrometric Parameters (e.g., Ionization Modes, Multiple Reaction Monitoring (MRM) Transitions, Collision Energies)

Mass spectrometry provides the detection and quantification of the separated analytes. The optimization of mass spectrometric parameters is crucial for achieving high sensitivity and specificity.

Ionization Modes: Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of barbiturates. calstate.eduoup.com It can be operated in either positive or negative ion mode. For barbiturates like secobarbital, negative ionization mode is often preferred. oup.comvirginia.govsciex.com

Multiple Reaction Monitoring (MRM) Transitions: MRM is a highly specific and sensitive detection technique used in tandem mass spectrometry. lcms.cz It involves monitoring a specific precursor ion and its corresponding product ion. For Secobarbital, a common precursor ion in negative mode is m/z 237. calstate.eduoup.com Upon fragmentation, a characteristic product ion is generated, for example, m/z 194. calstate.edurestek.com For the internal standard, this compound, the precursor ion is m/z 242, which fragments to a product ion such as m/z 42.0 or m/z 199.1. calstate.edurestek.comgimitec.com Monitoring these specific transitions allows for highly selective detection of the analytes, even in complex matrices. lcms.cz

Collision Energies: The collision energy is the energy applied to the precursor ion to induce fragmentation. Optimizing the collision energy is essential for maximizing the abundance of the desired product ion. sciex.com For Secobarbital, a collision energy of 6 V has been reported, while for this compound, a collision energy of 15 V has been used. calstate.edu These values can vary depending on the instrument and other experimental conditions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity | Reference |

| Secobarbital | 237 | 194 | 6 | Negative | calstate.edu |

| This compound | 242 | 42 | 15 | Negative | calstate.edu |

| Secobarbital | 237.0 | 194.0, 42.0 | - | - | restek.com |

| This compound | 242.0 | 42.0 | - | - | restek.com |

| Secobarbital | 237.1 | 42.0, 194.1 | -54 | Negative | oup.com |

| This compound | 242.1 | 199.1 | Not specified | Negative | gimitec.com |

Strategies for Enhancing Sensitivity and Selectivity in Trace Analysis

In many applications, particularly in forensic and clinical toxicology, the concentration of secobarbital in samples can be very low, requiring highly sensitive analytical methods.

Several strategies can be employed to enhance sensitivity and selectivity:

Sample Preparation: Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte of interest. chromatographyonline.com Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to clean up biological samples before LC-MS/MS analysis. chromatographyonline.comvirginia.gov

Optimized Chromatography: As discussed earlier, optimizing chromatographic conditions can improve the separation of the analyte from interfering compounds, leading to better selectivity and sensitivity. restek.comlibretexts.org

Advanced MS Techniques: The use of dynamic or scheduled MRM can improve data quality by monitoring MRM transitions only within specific retention time windows, allowing for optimal dwell times and cycle times, especially when analyzing a large number of compounds. sciex.comsciex.com

Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples, 2D-LC can provide enhanced separation power and selectivity, leading to improved sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Incorporating this compound

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of barbiturates. oup.comgovst.edu Similar to LC-MS/MS, the use of a deuterated internal standard like this compound is essential for accurate quantification. nih.gov

Derivatization Techniques for Enhanced Volatility and Chromatographic Performance

A significant challenge in the GC analysis of barbiturates is their high polarity, which can lead to poor peak shape and adsorption issues. oup.comjfda-online.com Derivatization is a chemical modification process used to convert polar analytes into less polar, more volatile derivatives, thereby improving their chromatographic performance. jfda-online.com

For barbiturates, a common derivatization technique is methylation, for example, using iodomethane/tetramethylammonium hydroxide (B78521) in dimethylsulfoxide. nih.gov Another approach involves propylation using dimethylformamide dipropyl acetal. oup.comnih.gov This derivatization step significantly improves the gas chromatographic analysis of barbiturates. jfda-online.com

Optimization of GC Separation Parameters

Optimizing GC parameters is crucial for achieving good separation and resolution of the derivatized barbiturates.

Key parameters to optimize include:

Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5), is often used for the analysis of derivatized barbiturates. nih.gov

Temperature Program: A temperature program, where the column temperature is gradually increased during the analysis, is typically employed to separate compounds with different boiling points. libretexts.org

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. gcms.cz

Injector Temperature: The injector temperature must be high enough to ensure complete volatilization of the derivatized analytes without causing thermal degradation. researchgate.net

| Parameter | Condition | Reference |

| Derivatization | Methylation with Iodomethane/tetramethylammonium hydroxide | nih.gov |

| GC Column | 13 m J & W DB-5 (5% phenyl polysiloxane phase) | nih.gov |

| Injector Temperature | Not specified, but a critical parameter to optimize | researchgate.net |

| Carrier Gas | Not specified | |

| Temperature Program | Not specified |

Comprehensive Method Validation Protocols in Accordance with International Guidelines

Method validation is a crucial process that verifies an analytical system's capability to deliver precise and accurate data. calstate.edu For methods quantifying barbiturates using this compound as an internal standard, validation protocols are established in line with guidelines from bodies such as the American National Standards Institute/American Standards Board (ANSI/ASB) and the International Council for Harmonisation (ICH). calstate.edusepscience.com

The establishment of linearity is fundamental to quantitative analysis, demonstrating a direct proportionality between analyte concentration and instrumental response over a defined range. ut.ee When using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. calstate.edu This approach effectively mitigates variations in sample preparation and instrument response. calstate.edu

The dynamic range of an assay is the concentration range over which it remains accurate, precise, and linear. ut.ee For barbiturate analysis, this range is determined by analyzing a series of calibration standards prepared in a relevant biological matrix, such as urine or blood. virginia.govthermofisher.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for barbiturates established a working range of 1 mg/L to 40 mg/L in various blood matrices. virginia.gov Another method for analyzing barbiturates in urine demonstrated a linear range of 50 to 10,000 ng/mL with correlation coefficients (R²) greater than 0.995. hpst.cz Similarly, a "dilute-and-shoot" LC-MS/MS method for five barbiturates in urine showed a calibration range of 5 to 2000 ng/mL. thermofisher.com The use of an isotopically labeled internal standard like this compound can help extend the linear range of an assay. ut.ee

Table 1: Linearity and Dynamic Range of Secobarbital in Analytical Methods

| Analytical Method | Matrix | Dynamic Range | Correlation Coefficient (r²) |

|---|---|---|---|

| LC-MS/MS | Blood | 1–40 mg/L | Not Specified |

| LC-MS/MS | Urine | 50–10,000 ng/mL | > 0.995 |

| LC-MS/MS | Urine | 5–2000 ng/mL | Not Specified |

| UHPLC-HRMS | Hair | 0.02–20 ng/mg | > 0.999 |

This table presents data from various studies on the linearity and dynamic range of analytical methods for secobarbital.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, while accuracy denotes the closeness of the measurement to the true value. tandfonline.com Reproducibility assesses the precision between different laboratories. In methods utilizing this compound, these parameters are rigorously evaluated across different analytical platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com

For example, a "dilute-and-shoot" LC-MS/MS method for barbiturates in urine reported intra-assay precision (as %RSD) to be better than 10% and inter-assay precision (%RSD) also better than 10%. thermofisher.com Another study using LC-MS/MS for barbiturate quantitation found accuracy to be within ±20%, with all pooled samples falling between 91±2% and 101±1% accuracy. virginia.gov The coefficient of variation (%CV) for all target compounds was equal to or less than 7%. virginia.gov An ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) method for barbiturates in hair demonstrated intra- and inter-day accuracy with deviations from the true value of less than 15%. researchgate.net

Table 2: Precision and Accuracy Data for Secobarbital Analysis

| Analytical Method | Matrix | Precision (%CV or %RSD) | Accuracy |

|---|---|---|---|

| LC-MS/MS | Blood | ≤ 7% | 91±2% to 101±1% |

| LC-MS/MS | Urine | < 10% (Intra- and Inter-assay) | Within 15% |

| UHPLC-HRMS | Hair | < 15% (Intra- and Inter-day) | < 15% deviation |

| LC-MS/MS | Urine | ≤ 8% (Intra- and Inter-assay) | 98-104% |

This table summarizes precision and accuracy findings for secobarbital analysis from multiple research sources.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These limits are critical for assessing the sensitivity of an analytical method.

International guidelines, such as those from the ICH, provide methodologies for determining LOD and LOQ, often based on the standard deviation of the response and the slope of the calibration curve. sepscience.com For instance, LOD can be calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve, and LOQ as 10 times this value. sepscience.com

In a study of barbiturates in hair using UHPLC-HRMS, the LOD for secobarbital was 0.01 ng/mg, and the LOQ was 0.02 ng/mg. tandfonline.com An LC-MS/MS method for barbiturates in urine established the LOQ for secobarbital at 5 ng/mL. thermofisher.com Another method using LC-Q/TOF-MS reported an LOD of 0.5 ng/mL and an LOQ of 5 ng/mL. oup.com

Table 3: LOD and LOQ for Secobarbital in Various Analytical Methods

| Analytical Method | Matrix | LOD | LOQ |

|---|---|---|---|

| UHPLC-HRMS | Hair | 0.01 ng/mg | 0.02 ng/mg |

| LC-MS/MS | Urine | Not Specified | 5 ng/mL |

| LC-Q/TOF-MS | Urine | 0.5 ng/mL | 5 ng/mL |

| On-line column-switching UFLC-MS/MS | Plasma | 1.0 - 10 ng/mL | 10 - 50 ng/mL |

This table presents the determined Limits of Detection (LOD) and Quantification (LOQ) for secobarbital from various scientific studies.

Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. These studies evaluate the stability of this compound in stock solutions, working solutions, and prepared samples under different storage conditions, such as room temperature, refrigeration, and freezing, over various time periods.

For example, one study demonstrated the stability of processed samples for up to 24 hours. oup.com Another study showed the stability of this compound signals over 55 hours during 600 continuous injections of urine samples, indicating the robustness of the analytical method. sciex.com The stability of this compound as a neat solid is reported to be at least 3 years when stored at -20°C. caymanchem.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Automated and High-Throughput Analytical Systems Incorporating this compound

The demand for rapid and efficient analysis in clinical and forensic toxicology has led to the development of automated and high-throughput systems. hpst.cz this compound is readily incorporated into these systems to ensure reliable quantification.

Automated systems often utilize techniques like online solid-phase extraction (SPE) coupled with LC-MS/MS. researchgate.net These systems can process a large number of samples with minimal manual intervention, significantly reducing analysis time. chromatographyonline.com For instance, an Agilent RapidFire/MS/MS system can analyze barbiturates in urine at a rate of 16 seconds per sample, allowing for a throughput of over 225 samples per hour. hpst.cz Another high-throughput method using on-line column-switching ultra-fast liquid chromatography-tandem mass spectrometry achieved an analysis time of 3 minutes per sample. researchgate.net These systems often employ a "dilute-and-shoot" sample preparation method, which is simple and fast. thermofisher.comhpst.cz The use of this compound in these high-throughput methods is crucial for maintaining accuracy and precision despite the rapid analysis times. sciex.comsciex.com

Applications of Secobarbital D5 in Forensic and Toxicological Research Methodologies

Development of Analytical Methods for the Detection and Quantification of Secobarbital in Biological Specimens for Forensic Purposes

The development of robust analytical methods is paramount in forensic toxicology to ensure the accurate identification and measurement of drugs and their metabolites in biological evidence. Secobarbital-d5 is instrumental in these methods, particularly for the analysis of secobarbital. caymanchem.comcaymanchem.comlipomed-shop.com It is utilized in both qualitative and quantitative protocols for forensic, toxicological, and other chemical and biochemical analyses. lipomed-shop.com

A primary application of this compound is as an internal standard in chromatographic techniques coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcerilliant.comsigmaaldrich.com By adding a known quantity of this compound to a sample, analysts can correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification of the target analyte, secobarbital. cuny.edu

Extraction Techniques from Diverse Matrices (e.g., Urine, Plasma, Serum, Postmortem Samples)

The isolation of barbiturates from complex biological matrices is a crucial first step in their analysis. Various extraction techniques are employed to separate the drugs from interfering substances.

Solid-Phase Extraction (SPE): This is a common technique for extracting barbiturates from biological specimens like blood, urine, brain, liver, and gastric contents. nyc.gov In this method, the sample is passed through a solid-phase cartridge, where the drug temporarily binds to the sorbent material. Interfering compounds are then washed away, and the drug of interest is eluted with an organic solvent. nyc.gov The eluate is then evaporated and reconstituted for analysis by methods such as high-performance liquid chromatography (HPLC). nyc.gov

Liquid-Liquid Extraction (LLE): LLE is another widely used method for extracting barbiturates from biological samples, including human whole blood. researchgate.netnih.gov This technique involves partitioning the drug between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net A simple LLE procedure can be used to extract nine different barbiturates from as little as 100 μL of whole blood. nih.gov

"Dilute and Shoot": For some analyses, particularly with urine samples, a simple "dilute and shoot" method is sufficient. sciex.com This involves diluting the sample with a solvent and directly injecting it into the analytical instrument, such as an LC-MS/MS system. sciex.comhpst.cz This approach is fast and efficient, making it suitable for high-throughput screening. hpst.cz

Hair Analysis: Hair can serve as a long-term matrix for detecting drug use. An extraction method using a hair extraction buffer (HEB) has been shown to be effective for extracting barbiturates from hair, which can then be analyzed by techniques like enzyme-linked immunosorbent assay (ELISA) and LC-MS/MS. cuny.edu

The choice of extraction technique often depends on the complexity of the matrix. For instance, postmortem liver tissue is a more complex matrix than urine or serum and may require more rigorous extraction procedures to remove interfering substances. ojp.gov

Methodologies for Multi-Analyte Drug Panels Including Barbiturates

Forensic toxicology laboratories frequently need to screen for a wide range of drugs simultaneously. This compound is included as an internal standard in multi-analyte drug panels that detect various classes of drugs, including barbiturates. sciex.comhpst.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for comprehensive drug screening. sciex.com Methods have been developed to analyze a large number of forensic drugs in urine samples in a single run. sciex.com These methods often utilize polarity switching to detect compounds that ionize more efficiently in either positive or negative mode. sciex.com Barbiturates, being acidic compounds, show better ionization efficiency in negative mode. sciex.com

An ultrafast RapidFire/MS/MS method has been developed for the simultaneous qualitative analysis of common barbiturates in urine, including butalbital, phenobarbital, secobarbital, amobarbital, and pentobarbital. hpst.cz This high-throughput method can analyze over 225 samples per hour, offering a significant advantage over traditional LC-MS/MS methods. hpst.cz

| Technique | Abbreviation | Commonly Analyzed Matrices | Key Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Blood, Urine, Plasma, Serum, Hair | Good separation and high resolution |

| Gas Chromatography | GC | Blood, Urine, Hair | Can detect low concentrations accurately |

| Mass Spectrometry | MS | Blood, Urine, Plasma, Serum, Hair | Provides structural information and high sensitivity |

| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | Urine, Blood, Hair, Postmortem Tissues | High sensitivity, specificity, and suitable for multi-analyte panels |

| Enzyme-Linked Immunosorbent Assay | ELISA | Hair, Urine | Suitable for initial screening due to sensitivity and reproducibility |

Qualitative and Quantitative Analytical Approaches in Toxicological Investigations

Both qualitative and quantitative analyses are crucial in forensic toxicology. Qualitative analysis identifies the presence of a substance, while quantitative analysis determines its concentration. nyc.gov this compound is essential for the accuracy of quantitative methods. caymanchem.comlipomed-shop.com

Qualitative Analysis: Techniques like HPLC with a diode-array detector can be used for qualitative identification based on retention times and UV spectra. nyc.gov An ultrafast RapidFire/MS/MS system has also been developed for the qualitative screening of barbiturates in urine. hpst.cz

Quantitative Analysis: For quantitative analysis, LC-MS/MS is a widely used and robust method. sciex.com Calibration curves are generated using known concentrations of the target analyte and the internal standard, this compound. cuny.eduhpst.cz The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample. hpst.cz This approach has been successfully applied to the quantification of barbiturates in various matrices, including oral fluids, with high precision and accuracy. calstate.edu The use of a deuterated internal standard like this compound is critical to control for variability during extraction, injection, and ionization processes. cuny.edu

Research into the Stability of Secobarbital and this compound in Forensic Samples Over Time

The stability of drugs in biological samples is a significant concern in forensic toxicology, as degradation can lead to inaccurate quantitative results. researchgate.net Research has been conducted to investigate the stability of various drugs, including barbiturates, under different storage conditions.

A study on the long-term stability of seventy-six commonly encountered drugs in forensic toxicology, including secobarbital, was undertaken to examine their stability in liquid blood under normal refrigeration and with preservatives. ojp.gov The study utilized deuterated internal standards, including this compound, for the analysis. ojp.gov While the full results of this specific study are not detailed here, the general consensus in the field is that lower storage temperatures generally lead to better stability for most compounds. researchgate.net

Another study focusing on the stability of samples prepared for analysis found that secobarbital samples were stable enough for analysis after two days, although it was recommended to run the samples as soon as possible after extraction. calstate.edu The stability of homogenized post-mortem liver tissue has also been assessed, with findings indicating that samples were not stable at room temperature and had limited stability even when refrigerated. ojp.gov These studies underscore the importance of proper sample storage and timely analysis in forensic casework.

Role of this compound in Proficiency Testing and Inter-Laboratory Comparability Studies within Forensic Science

Proficiency testing (PT) and inter-laboratory comparisons are essential components of quality assurance in forensic laboratories. europa.euresearchgate.net These programs allow laboratories to evaluate their performance against their peers and ensure the accuracy and comparability of their results. europa.euiddo.org

This compound, as a certified reference material (CRM), plays a vital role in these programs. caymanchem.comsigmaaldrich.com CRMs are well-characterized materials with certified property values that can be used as a benchmark for analytical measurements. caymanchem.com By providing laboratories with standardized materials, PT schemes can assess the proficiency of different laboratories in performing specific analyses. researchgate.netfao.org

The use of CRMs like this compound helps to minimize bias that may arise from using poor-quality standards and improves the inter-laboratory comparability of data. iddo.org Participation in proficiency testing is often a requirement for laboratory accreditation, demonstrating a laboratory's technical competence. europa.eu While PT can identify problems in a laboratory's procedures, it may not provide specific solutions to those problems. fao.org

Inter-laboratory comparison studies can also highlight systemic issues within analytical methods. For example, a study on the quantification of polycyclic aromatic hydrocarbons revealed significant deviations from reference concentrations across several laboratories, suggesting potential issues with the quality of stock solutions used for calibration. Such findings can lead to improvements in standardized analytical methods.

Mechanistic Studies of Barbiturate Metabolism Employing Secobarbital D5 As a Probe

Design and Execution of In Vitro Metabolism Studies Using Secobarbital-d5

In vitro metabolism studies are fundamental to drug discovery and development, providing critical insights into a compound's metabolic stability and pathways. dls.com The use of isotopically labeled compounds, such as this compound, is a powerful strategy in these investigations. researchgate.net this compound is an analytical reference material and a deuterated analog of Secobarbital, where five hydrogen atoms have been replaced by deuterium (B1214612). caymanchem.com This isotopic labeling does not significantly alter the molecule's chemical properties but provides a distinct mass signature, facilitating its tracking and analysis in complex biological matrices. researchgate.netnumberanalytics.com The design of in vitro studies with this compound involves incubating the compound with various liver-derived preparations that contain metabolic enzymes. kosheeka.comunito.it By analyzing the disappearance of the parent compound and the appearance of novel, deuterium-containing molecules, researchers can map metabolic routes and estimate the rate of biotransformation.

Application of Microsomal, S9 Fraction, and Hepatocyte Systems

The choice of the in vitro system is critical for modeling hepatic clearance and depends on the specific questions being addressed. Three commonly used systems are liver microsomes, the S9 fraction, and hepatocytes. evotec.comnih.gov

Microsomal Systems: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. evotec.comnih.gov These systems are cost-effective, easy to use, and suitable for high-throughput screening of compounds primarily cleared by oxidative metabolism. nih.gov Studies using Secobarbital have shown it to be an inactivator of specific CYP enzymes, such as CYP2B1, making microsomal preparations essential for investigating these specific interactions. nih.gov

S9 Fraction Systems: The S9 fraction is a supernatant derived from liver homogenate and contains both microsomal and cytosolic enzymes. kosheeka.comwikipedia.org This provides a more comprehensive metabolic picture than microsomes alone, as it includes not only Phase I (e.g., CYP-mediated oxidation) but also many Phase II (e.g., conjugation) enzymatic activities. evotec.comwikipedia.org The S9 fraction is considered a robust and efficient tool, offering a balance between the simplicity of microsomes and the comprehensiveness of hepatocytes. kosheeka.comnih.gov

Hepatocyte Systems: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of metabolic enzymes and cofactors within an intact cellular structure. dls.comnih.gov They can model a wider range of metabolic pathways, including those dependent on active transport across cell membranes. dls.com However, for certain compounds with low membrane permeability, uptake can be a limiting factor, potentially underestimating intrinsic metabolism. In such cases, permeabilized hepatocytes can be used to allow direct access of the compound to intracellular enzymes. dls.com

| Feature | Liver Microsomes | Liver S9 Fraction | Hepatocytes |

| Enzyme Content | Primarily Phase I (e.g., CYPs) evotec.comnih.gov | Phase I and Phase II (cytosolic) enzymes kosheeka.comwikipedia.org | Full complement of Phase I & II enzymes, transporters dls.comnih.gov |

| Cellular Structure | Vesicles of endoplasmic reticulum kosheeka.com | Subcellular fraction (microsomes + cytosol) wikipedia.org | Intact cells dls.com |

| Primary Use | High-throughput screening for Phase I metabolism nih.gov | Comprehensive screening of Phase I and II metabolism evotec.com | "Gold standard" for predicting overall hepatic clearance nih.gov |

| Limitations | Lacks cytosolic enzymes and transporters nih.gov | Less representative of cellular architecture than hepatocytes evotec.com | Higher cost, lower throughput, cell membrane can be a barrier dls.comnih.gov |

Identification of Secobarbital Metabolites Through Isotopic Labeling

Isotopic labeling is a cornerstone of modern metabolite identification. researchgate.netdoi.org The five deuterium atoms in this compound give it a mass approximately 5 Daltons greater than its unlabeled counterpart. caymanchem.com When analyzed by mass spectrometry (MS), this mass difference creates a unique isotopic signature.

The process of identification relies on the following principles:

Mass Shift Detection: When this compound is incubated with a metabolically active system, any metabolites formed will retain some or all of the deuterium atoms. This results in metabolite ions appearing at a different mass-to-charge (m/z) ratio than endogenous molecules in the sample matrix. doi.org

Metabolic Transformation Clues: The precise mass shift between the parent drug (this compound) and a metabolite provides clues about the biochemical reaction that occurred. For example, hydroxylation (the addition of an oxygen atom, +16 Da) of this compound would produce a metabolite with a mass shift of +16 Da relative to the parent drug, while still retaining the deuterium label.

Distinguishing Isomers: Stable isotope labeling can help distinguish between potential metabolic isomers, which is often challenging with standard analytical methods.

For instance, known metabolites of secobarbital include various hydroxylated derivatives and a secodiol formed by di-hydroxylation of the allyl side chain. annualreviews.org In a study with this compound, these metabolites would be readily identified by searching for their deuterated versions in the mass spectrometry data.

Elucidation of Metabolic Pathways and Enzyme Kinetics Utilizing Deuterated Analogs

Deuterated analogs are invaluable for probing the mechanisms and kinetics of enzymatic reactions, primarily through the kinetic isotope effect (KIE). wikipedia.orgnih.gov The covalent bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. nih.gov

Kinetic Isotope Effect (KIE): If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting that hydrogen with deuterium will slow down the reaction rate. nih.govjuniperpublishers.com The observation of a significant KIE (a slower metabolic rate for this compound compared to secobarbital) provides strong evidence that C-H bond abstraction is a critical part of the catalytic mechanism, a common step in reactions mediated by Cytochrome P450 enzymes. nih.govnih.gov

Metabolic Shunting: The slowing of one metabolic pathway due to the KIE can cause the drug to be diverted and metabolized through alternative routes. juniperpublishers.com This phenomenon, known as metabolic shunting, is a powerful tool for uncovering secondary or minor metabolic pathways that might otherwise be overlooked. By comparing the metabolite profile of this compound with that of unlabeled secobarbital, researchers can identify these shunted pathways and gain a more complete understanding of the drug's metabolic fate. nih.govjuniperpublishers.com

Non-Human In Vivo Metabolic Research Incorporating this compound

While in vitro studies provide foundational data, non-human in vivo research is necessary to understand how a compound behaves within a complex, whole biological system. Studies in animal models, such as rats and dogs, allow for the investigation of the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing data that helps predict human pharmacokinetics. annualreviews.org this compound is used in these studies both as a metabolic probe and as an essential analytical tool.

Investigation of Deuterium Isotope Effects on Metabolic Rate and Pathway Preference

The principles of the KIE and metabolic switching observed in vitro have direct implications for in vivo pharmacokinetics. juniperpublishers.com

Effect on Metabolic Rate: If a significant KIE exists for the primary clearance pathway of secobarbital, the administration of this compound to an animal model would be expected to result in a slower rate of metabolism. This would manifest as reduced systemic clearance and a prolonged biological half-life compared to the non-deuterated version. juniperpublishers.com Early studies with other drugs, like morphine, demonstrated that deuteration could slow metabolism and increase potency in rats, highlighting the in vivo relevance of the KIE. nih.gov

Pathway Preference: By analyzing plasma, urine, and feces following the administration of this compound, researchers can quantify the parent compound and its deuterated metabolites. A comparison of the metabolite ratios with those obtained from a parallel study with unlabeled secobarbital can reveal in vivo metabolic shunting. juniperpublishers.com For example, if the primary oxidative pathway is slowed by deuteration, a greater proportion of a glucuronide conjugate might be observed, indicating a shift in metabolic preference within the living organism.

Mass Spectrometric Tracking of this compound and its Deuterated Metabolites

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the definitive analytical technique for tracking this compound and its metabolites in biological samples. sciex.comsciex.comnih.gov

This compound serves a dual purpose in these analyses:

Metabolic Tracer: As a tracer, the mass spectrometer is programmed to detect the specific m/z of the parent this compound and the predicted m/z values of its deuterated metabolites. By analyzing samples collected over time, pharmacokinetic profiles for each compound can be constructed.

Internal Standard: More commonly, this compound is used as an internal standard for the precise quantification of unlabeled secobarbital. caymanchem.comsciex.comsciex.com A known quantity of this compound is added to each biological sample (e.g., urine or plasma) before processing. sciex.comnih.gov Because the deuterated standard behaves almost identically to the unlabeled analyte during extraction and analysis, it accurately corrects for any sample loss. The mass spectrometer distinguishes between the two compounds based on their mass difference, allowing for highly accurate quantification of the target drug by comparing its detector response to that of the known amount of internal standard. acs.org

| Compound | Hypothetical Reaction | Formula | Molecular Weight (Approx.) | Expected m/z [M-H]⁻ |

| Secobarbital | --- | C₁₂H₁₈N₂O₃ | 238.28 | 237.1 |

| This compound | --- | C₁₂H₁₃D₅N₂O₃ | 243.31 | 242.1 |

| Hydroxy-secobarbital-d4 | Hydroxylation (-1D, +1O) | C₁₂H₁₄D₄N₂O₄ | 258.30 | 257.1 |

| Secodiol-d5 | Dihydroxylation (+2O) | C₁₂H₁₃D₅N₂O₅ | 275.31 | 274.1 |

Advanced Approaches to Predicting Metabolic Stability Using Deuterated Compounds

The prediction of a drug candidate's metabolic fate is a critical step in pharmaceutical development. Metabolic instability can lead to poor pharmacokinetic profiles, requiring modifications to improve a compound's viability. One advanced and effective strategy to enhance metabolic stability is the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium. tandfonline.comresearchgate.net This process, known as deuteration, can significantly alter the rate of metabolism without fundamentally changing the compound's primary structure or pharmacological activity. alfa-chemistry.comassumption.edu The use of deuterated compounds, such as this compound, provides a powerful tool for probing and predicting metabolic pathways.

Deuteration at metabolically vulnerable positions, or "soft spots," can lead to two primary outcomes: a general reduction in the rate of metabolism or a shift in metabolic pathways, a phenomenon known as "metabolic switching" or "metabolic shunting". juniperpublishers.comnih.gov If a primary metabolic route is slowed by deuteration, enzymes may metabolize the compound through alternative, previously minor, pathways. nih.govosti.gov For instance, studies with deuterated nevirapine (B1678648) showed that deuteration led to a shift away from a pathway that forms reactive metabolites, thereby reducing CYP inactivation and increasing in vivo clearance. juniperpublishers.com This redirection can be advantageous if it leads to the formation of less toxic metabolites or enhances the formation of desired active metabolites. juniperpublishers.com

Advanced computational methods are increasingly employed to guide the strategic placement of deuterium. mdpi.com Predictive tools play a crucial role in modern deuterated drug design by identifying metabolic hotspots where deuteration would be most effective. alfa-chemistry.com Software such as SMARTCyp and BioTransformer 3.0 can predict the most likely sites of metabolism on a molecule. nih.gov Furthermore, specialized software is being developed that can predict the metabolic fate of compounds already containing C-D bonds, offering a more direct simulation of the effects of deuteration before synthesis. nih.gov

These predictive models are validated and refined using data from in vitro and in vivo metabolism studies. Stable isotope-labeled compounds like this compound are indispensable in the analytical phase of this research. researchgate.net While often used as internal standards in mass spectrometry to ensure accurate quantification of the parent drug oup.comcaymanchem.comchromatographyonline.com, their role is integral to the studies that generate data on metabolic rates and pathways. The precise quantification enabled by these standards is essential for determining key parameters like intrinsic clearance (CLint), which measures the inherent metabolic stability of a compound in a controlled environment, such as with liver microsomes. nih.gov

Research on deuterated compounds provides concrete data on these effects. For example, a study on enzalutamide (B1683756) and its N-methyl-d3 analog (d3-ENT) demonstrated a significant reduction in metabolic clearance upon deuteration. nih.gov The KIE was quantified by comparing the intrinsic clearance of the deuterated and non-deuterated compounds in rat and human liver microsomes. nih.gov

Table 1: In Vitro Metabolic Stability of Enzalutamide (ENT) vs. Deuterated Enzalutamide (d3-ENT) in Liver Microsomes This table is generated based on data from a study on enzalutamide to illustrate the principles of using deuterated compounds to assess metabolic stability.

| Species | Compound | Vmax (pmol/min/mg protein) | Km (μM) | CLint (Vmax/Km) (μL/min/mg protein) | KH/KD (CLint ENT / CLint d3-ENT) |

| Rat | ENT | 32.8 | 36.7 | 0.89 | 1.98 |

| d3-ENT | 6.51 | 12.6 | 0.45 | ||

| Human | ENT | Not Reported | 79.6 | 0.51 | 2.04 |

| d3-ENT | Not Reported | 71.5 | 0.25 | ||

| Source: Data adapted from a study on enzalutamide and its deuterated analog. nih.gov |

The in vitro data clearly shows that the intrinsic clearance of d3-ENT was significantly lower in both rat and human liver microsomes, with a KIE value of approximately 2, indicating that the deuterated compound is metabolized at about half the rate of the parent compound. nih.gov These in vitro findings often translate to observable in vivo effects. In the same study, oral administration to rats showed a marked improvement in the pharmacokinetic profile of the deuterated version. nih.gov

Table 2: In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) vs. Deuterated Enzalutamide (d3-ENT) in Rats This table is generated based on data from a study on enzalutamide to illustrate the in vivo effects of deuteration.

| Compound | Cmax (ng/mL) | Tmax (h) | AUC0–t (ng·h/mL) |

| ENT | 563 ± 103 | 3.3 ± 1.2 | 8710 ± 2200 |

| d3-ENT | 761 ± 104 | 4.0 ± 0.0 | 17600 ± 1950 |

| Source: Data adapted from a study on enzalutamide and its deuterated analog. nih.gov |

The in vivo results demonstrated that deuteration led to a 35% increase in the maximum plasma concentration (Cmax) and a 102% increase in total drug exposure (AUC), confirming the enhanced metabolic stability predicted by the in vitro studies. nih.gov This integrated approach, combining computational prediction with empirical data from studies using deuterated probes, represents the forefront of predicting and rationally designing metabolically stable drug candidates.

Quality Assurance and Metrological Traceability of Secobarbital D5 As a Certified Reference Material

Certification and Characterization Procedures for Secobarbital-d5 Reference Standards

The certification of this compound as a CRM involves a comprehensive set of procedures to establish its identity, purity, and other critical properties. These procedures are designed to provide a high degree of confidence in the certified values and their associated uncertainties.

A core component of a CRM is its certified property value, which for this compound is typically its concentration in a solution or its purity in a solid form. cerilliant.com This value is determined through a series of meticulous analytical measurements. The certificate of analysis accompanying a this compound CRM provides this certified value along with its associated measurement uncertainty. caymanchem.comedqm.eu

The uncertainty is a critical parameter that quantifies the doubt about the measurement result. It is calculated by considering all potential sources of error in the measurement process, including those from homogeneity and stability studies. fishersci.comcpachem.com The expanded uncertainty is often reported, which is the standard uncertainty multiplied by a coverage factor (typically k=2), corresponding to a confidence level of approximately 95%. edqm.eufishersci.comcpachem.com

For instance, a this compound CRM might have a certified concentration of 1.000 ± 0.050 mg/ml. chromservis.eu This indicates that the true value is highly likely to lie within the specified range. The process for determining these values involves rigorous analytical techniques and statistical evaluation to ensure their accuracy and reliability. msacl.org

Table 1: Example of Certified Property Values for this compound CRM

| Property | Certified Value | Uncertainty | Confidence Level |